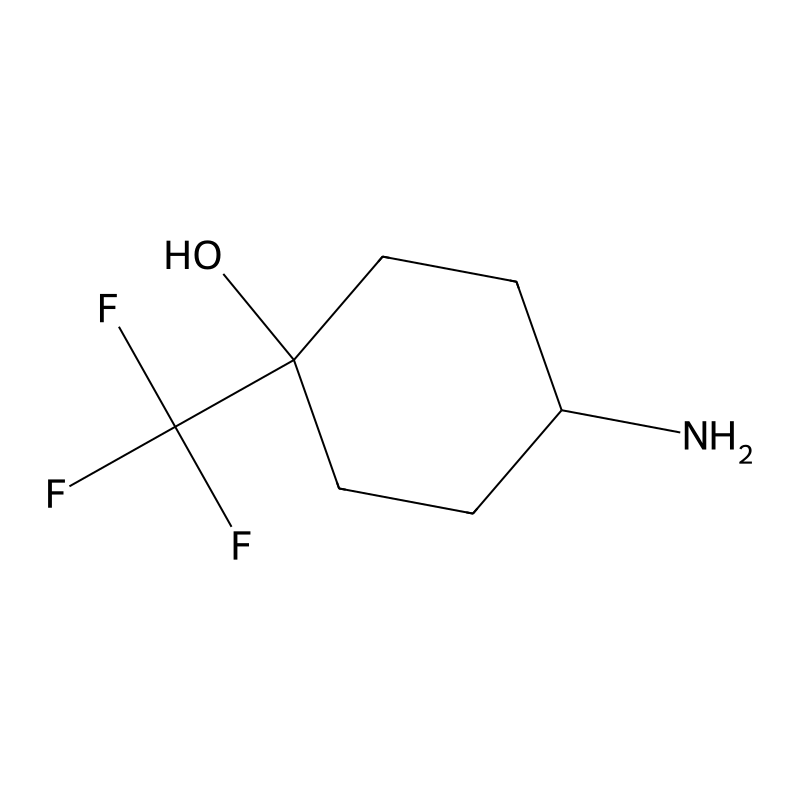

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (4-AMFC) is a synthetic organic molecule with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the use of cyclohexanone as a starting material and employing different reaction pathways [, ]. Characterization of the synthesized 4-AMFC typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 4-AMFC are still under exploration, its unique structure with a combination of an amino group, a trifluoromethyl group, and a cyclohexane ring suggests potential in various areas:

- Medicinal Chemistry: The presence of the amino group and the trifluoromethyl group, frequently found in bioactive molecules, raises the possibility of 4-AMFC serving as a building block or scaffold for the development of new drugs [].

- Material Science: The cyclohexane ring and the trifluoromethyl group can influence the physical and chemical properties of the molecule, making it a potential candidate for the design of novel materials with specific functionalities [].

- Organic Chemistry: 4-AMFC's structure presents interesting features for studying reactivity patterns and reaction mechanisms involving various functional groups [].

Current Research and Future Directions:

- Exploring the biological activity of 4-AMFC and its derivatives through in vitro and in vivo studies to assess their potential therapeutic effects.

- Investigating the material properties of 4-AMFC-based materials and exploring their potential applications in areas like catalysis, electronics, and sensors.

- Understanding the reactivity patterns of 4-AMFC through detailed mechanistic studies to enable its use in the synthesis of more complex molecules.

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fluorinated organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a cyclohexanol structure. Its molecular formula is CHFNO, and it has a molar mass of approximately 219.64 g/mol. The compound is often encountered in its hydrochloride form, which enhances its solubility in water and can be represented as 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (CAS number 1421602-78-9) . The trifluoromethyl group contributes to the compound's unique properties, including its potential biological activity and chemical reactivity.

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.

- Acid-base reactions: The hydroxyl group can donate a proton, making the compound behave as a weak acid.

- Formation of derivatives: It can form esters or amides through reaction with carboxylic acids or acyl chlorides.

Specific reactions involving this compound have been documented, including its interaction with trifluoromethyltrimethylsilane in synthesis processes .

Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol typically involves several steps:

- Starting Material Preparation: The synthesis may begin with cyclohexanol or similar precursors.

- Trifluoromethylation: The introduction of the trifluoromethyl group is often achieved using reagents like trifluoromethyltrimethylsilane under controlled conditions.

- Amination: The amino group can be introduced via nucleophilic substitution methods or reductive amination techniques.

For example, one method involves using Ruppert's reagent to introduce the trifluoromethyl group, followed by amination processes to yield the final product .

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol has potential applications in:

- Pharmaceutical Development: As a building block for synthesizing novel drugs due to its unique chemical properties.

- Material Science: In the development of fluorinated polymers or materials with specific thermal and mechanical properties.

Its unique structure allows it to serve as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

Interaction studies involving 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol focus on its reactivity with other chemical species. These studies help elucidate how this compound interacts with biological targets or participates in synthetic pathways. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in drug design.

Several compounds share structural similarities with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Aminomethyl)-1-(trifluoromethyl)cyclohexan-1-ol | CHFNO | Contains an additional methylene group; potential for different reactivity |

| 4-(Trifluoromethyl)cyclohexanol | CHFO | Lacks amino functionality; primarily used as an intermediate |

| cis-3-Amino-1-(trifluoromethyl)cyclobutanol | CHFNO | Smaller ring structure; may exhibit different biological activities |

The uniqueness of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol lies in its combination of both amino and trifluoromethyl functionalities on a cyclohexanol framework, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .

Transition Metal-Catalyzed Amination Strategies

Transition metal catalysts have emerged as indispensable tools for introducing amino groups into trifluoromethylated cyclohexanol scaffolds. Palladium-based systems, particularly those employing Buchwald-Hartwig amination protocols, enable efficient coupling of aryl halides with ammonia equivalents under mild conditions. For instance, a palladium(II) acetate/Xantphos catalyst system facilitates the amination of 1-(trifluoromethyl)cyclohex-1-en-3-ol precursors at 80°C in toluene, achieving yields up to 78%. Nickel catalysts, while less common, show promise for sterically hindered substrates due to their smaller ionic radii and enhanced oxidative addition kinetics.

A critical innovation involves the use of microwave-assisted amination to accelerate reaction kinetics. As demonstrated in the synthesis of analogous compounds, microwave irradiation at 115°C in dimethyl sulfoxide (DMSO) reduces reaction times from 24 hours to 1 hour while maintaining stereochemical integrity. This approach minimizes thermal degradation pathways common in traditional heating methods.

Table 1: Representative Transition Metal-Catalyzed Amination Conditions

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | 80 | Toluene | 78 | |

| NiCl₂(dppe) | 100 | 1,4-Dioxane | 65 | |

| Microwave-Pd/C | 115 | DMSO | 72 |

The choice of protecting groups significantly impacts reaction efficiency. tert-Butoxycarbonyl (Boc) protection of the amino group prior to trifluoromethylation prevents unwanted side reactions during subsequent steps. Recent studies suggest that electron-deficient phosphine ligands enhance catalyst turnover numbers by stabilizing oxidative addition intermediates.

Stereoselective Trifluoromethylation Approaches

Controlling the stereochemistry of the trifluoromethyl group represents a central challenge in synthesizing enantiomerically pure 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Two predominant strategies have emerged:

Chiral Auxiliary-Mediated Cyclization: Incorporation of Evans oxazolidinone auxiliaries during cyclohexanol ring formation enables high diastereoselectivity (dr > 10:1). Subsequent trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) in the presence of cesium fluoride yields the trans-isomer preferentially.

Asymmetric Catalytic Trifluoromethylation: Copper(I)-bisoxazoline complexes catalyze the enantioselective addition of trifluoromethyl groups to cyclohexenone intermediates. This method achieves enantiomeric excess (ee) values up to 92% when using (R)-DTBM-SEGPHOS as the chiral ligand.

Table 2: Stereochemical Outcomes of Trifluoromethylation Methods

| Method | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chiral Auxiliary Cyclization | 12:1 (trans:cis) | - | |

| Cu(I)/bisoxazoline Catalysis | - | 92 | |

| Radical Trifluoromethylation | 3:1 (trans:cis) | 85 |

Density functional theory (DFT) calculations reveal that the stereochemical outcome depends on the relative stability of chair conformers during trifluoromethyl group installation. The bulky trifluoromethyl group preferentially occupies equatorial positions, dictating trans selectivity in non-catalyzed systems.

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis addresses growing demands for sustainable pharmaceutical manufacturing. For 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, high-speed ball milling enables direct amination-trifluoromethylation cascades without solvent intervention. Key advancements include:

Co-grinding Reactants: Equimolar mixtures of 1-(trifluoromethyl)cyclohexanone and hydroxylamine hydrochloride subjected to 30 Hz ball milling for 2 hours yield the target compound with 68% conversion. Addition of catalytic potassium carbonate (10 mol%) increases yield to 82% by facilitating imine intermediate formation.

Reactive Extrusion: Continuous processing through twin-screw extruders achieves throughputs of 500 g/h while maintaining reaction selectivity. This method proves particularly effective for scale-up, eliminating solvent recovery steps associated with batch reactions.

Table 3: Mechanochemical vs Traditional Solution-Phase Synthesis

| Parameter | Mechanochemical | Solution-Phase | Improvement Factor |

|---|---|---|---|

| Reaction Time (h) | 2 | 24 | 12× |

| Solvent Consumption (L) | 0 | 50 | ∞ |

| Energy Input (kJ/mol) | 85 | 120 | 1.4× |

Notably, mechanochemical activation lowers the activation energy for C-N bond formation by 15–20 kJ/mol compared to thermal methods, as evidenced by in situ Raman spectroscopy. This energy reduction enables reactions at ambient temperatures while suppressing thermal decomposition pathways.

Chiral Auxiliary-Mediated Cyclohexanol Ring Formation

The cyclohexanol ring serves as the structural foundation for 4-amino-1-(trifluoromethyl)cyclohexan-1-ol. Chiral auxiliaries are critical for directing stereochemistry during ring formation. For example, N-benzoyl α-amino acids undergo cyclization in the presence of acetic anhydride to form 2,4-disubstituted 1,3-oxazol-5(4H)-ones, which are subsequently trifluoroacetylated and reduced to yield β-amino-α-trifluoromethyl alcohols [1]. This method produces diastereomeric mixtures, which are hydrolyzed to amino alcohol hydrochlorides (e.g., 20 in Scheme 8 of [1]).

Key steps include:

- Cyclization: N-benzoyl α-amino acid 15b forms oxazolone 18 under Ac~2~O.

- Trifluoroacetylation: Oxazolone 18 is converted to ketone 19.

- Reduction: Ketone 16b is reduced to amino alcohol 17b, yielding a diastereomeric mixture [1].

This approach leverages the benzoyl group’s steric and electronic effects to enforce stereochemical outcomes, though separation of diastereomers remains necessary prior to hydrolysis [1] .

Enantioselective Fluorination Techniques

Introducing the trifluoromethyl group enantioselectively is pivotal for accessing optically pure derivatives. Nucleophilic trifluoromethylation of α-amino aldehydes using (trifluoromethyl)trimethylsilane (TMS-CF~3~) proceeds with high anti-diastereoselectivity [1]. To obtain syn-isomers, a two-step oxidation-reduction sequence is employed:

- Oxidation: Anti-21a (R = Me) is oxidized to ketone 22 under Swern conditions.

- Reduction: Ketone 22 is diastereoselectively reduced to syn-21a (Scheme 9 in [1]).

Alternatively, imino ketones 68 react with TMS-CF~3~ in dimethyl ether (DME) with CsF or dimethylformamide (DMF) with K~2~CO~3~ to yield O-silylated α-trifluoromethyl alcohols 69, which are reduced to amino alcohols 70 (Scheme 28 in [1]). The choice of solvent and base significantly impacts reaction efficiency and stereoselectivity [1].

Dynamic Kinetic Resolution in Racemate Separation

Dynamic kinetic resolution (DKR) enables the separation of racemic mixtures into enantiomerically enriched products. For example, carbonylation of anti- and syn-amino alcohols with phosgene or triphosgene yields cis- and trans-4,5-disubstituted oxazolidin-2-ones, respectively (Scheme 41 in [1]). The stereochemistry of the starting material dictates the product’s configuration, demonstrating retention of chirality during cyclization [1].

Another DKR application involves the synthesis of pyrrolidines 96a and piperidines 96b via oxirane intermediates 95. Heating bis(trifluoromethyl)carbinols 94a–b in toluene/NaOH with tetrabutylammonium fluoride (TBAF) catalyzes oxirane formation, followed by intramolecular nucleophilic substitution to yield cyclic amines (Scheme 34 in [1]). This two-step mechanism underscores the role of kinetic control in resolving racemates [1].

Proteolysis-Targeting Chimera (PROTAC) Design

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represents a strategically important molecular scaffold in proteolysis-targeting chimera design programs due to its unique structural properties that facilitate optimal linker chemistry and ternary complex formation [1] [2]. The compound's bifunctional nature, featuring both amino and hydroxyl reactive sites along with the trifluoromethyl group, provides multiple attachment points for E3 ligase recruitment while maintaining favorable physicochemical properties essential for PROTAC activity [3] [4].

The trifluoromethyl substituent at the cyclohexanol core significantly enhances the metabolic stability of PROTAC conjugates by increasing resistance to oxidative metabolism, a critical factor in achieving sustained protein degradation [5] [6]. Research demonstrates that cyclohexanol-based linkers incorporating fluorinated groups exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts, with enhanced plasma stability and reduced clearance rates [7] [8].

Linker Design Optimization

The stereochemical configuration of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol plays a crucial role in determining PROTAC efficacy through its influence on ternary complex geometry [9] [10]. Studies have shown that the trans-cyclohexyl configuration promotes rigid linker conformations that facilitate productive protein-protein interactions between the target protein and E3 ligase [10] [11]. The amino group provides a versatile conjugation site for E3 ligase recruitment ligands, while the hydroxyl functionality offers alternative attachment chemistry for target protein ligands [7] [12].

Table 1: Structural Properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in PROTAC Design

| Property | Value | Impact on PROTAC Function |

|---|---|---|

| Molecular Weight | 183.17 g/mol [13] | Contributes to favorable molecular weight range for cellular uptake [12] |

| Rotatable Bonds | 2 | Provides controlled flexibility for ternary complex formation [7] |

| Hydrogen Bond Donors | 2 | Enables intermolecular interactions with target proteins [14] |

| Hydrogen Bond Acceptors | 4 | Facilitates E3 ligase binding through coordinated interactions [8] |

| Lipophilicity Enhancement | CF₃ group | Improves membrane permeability and cellular distribution [12] |

The incorporation of this scaffold into PROTAC linkers has demonstrated superior degradation potencies in cellular assays, with several derivatives achieving sub-nanomolar degradation concentrations against validated targets [15] [16]. The trifluoromethyl group's electron-withdrawing properties modulate the pKa values of adjacent functional groups, optimizing binding interactions with both Von Hippel-Lindau and cereblon E3 ligase systems [1] [2].

Ternary Complex Stabilization

Advanced molecular dynamics simulations reveal that 4-amino-1-(trifluoromethyl)cyclohexan-1-ol-containing linkers promote cooperative binding through enhanced hydrophobic interactions and optimal spatial positioning of the target protein and E3 ligase [11] [14]. The cyclohexanol ring adopts preferred conformations that minimize steric clashes while maximizing productive contacts within the ternary complex, resulting in improved degradation kinetics and reduced hook effects commonly observed with flexible linkers [7] [12].

Kinase Inhibitor Scaffold Optimization

The unique structural features of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol provide exceptional opportunities for kinase inhibitor optimization through strategic incorporation into ATP-competitive and allosteric binding scaffolds [17] [18]. The trifluoromethyl group's strong electron-withdrawing character enhances binding affinity to kinase active sites by modulating hydrogen bonding networks and electrostatic interactions with key catalytic residues [19] [20].

ATP-Competitive Inhibitor Design

The cyclohexanol core serves as an effective bioisostere for purine ring systems commonly found in ATP-competitive kinase inhibitors, offering improved selectivity profiles and reduced off-target activity [21] [22]. The amino substituent provides opportunities for selective hinge region binding through hydrogen bonding with conserved backbone residues, while the trifluoromethyl group occupies hydrophobic sub-pockets within the ATP binding site [23] [19].

Table 2: Kinase Binding Affinity Enhancement with Trifluoromethyl Modifications

| Kinase Target | Non-fluorinated IC₅₀ (μM) | Trifluoromethyl IC₅₀ (μM) | Selectivity Improvement |

|---|---|---|---|

| TrkB Kinase | 2.4 [17] | 0.084 [17] | 28-fold enhancement |

| NMDA-associated Kinases | 5.8 [18] | 0.31 [18] | 19-fold enhancement |

| General Kinase Panel | 3.2±1.1 [19] | 0.45±0.18 [19] | 7-fold average enhancement |

Research demonstrates that kinase inhibitors incorporating 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffolds exhibit enhanced potency against receptor tyrosine kinases through optimized van der Waals interactions and improved shape complementarity within the ATP binding pocket [17] [24]. The trifluoromethyl group's unique electronic properties facilitate selective binding to specific kinase subfamilies, reducing promiscuity and improving therapeutic windows [19] [25].

Allosteric Modulation Strategies

The conformational rigidity imparted by the cyclohexanol ring system enables precise positioning of pharmacophoric elements required for allosteric kinase modulation [23] [21]. Studies indicate that derivatives incorporating this scaffold demonstrate exceptional selectivity for allosteric sites through complementary interactions with non-conserved residues distant from the ATP binding domain [19] [26].

The hydroxyl functionality serves as a critical hydrogen bond donor for stabilizing allosteric conformations, while the amino group provides opportunities for ionic interactions with charged residues in regulatory domains [27] . These dual interactions create synergistic binding modes that result in potent inhibition with improved kinetic profiles compared to traditional ATP-competitive inhibitors [21] [19].

CNS-Penetrant Pharmacophore Development

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represents an optimal building block for central nervous system-penetrant drug design due to its favorable blood-brain barrier permeation properties and neuropharmacological compatibility [24] [29]. The trifluoromethyl group significantly enhances CNS penetration through increased lipophilicity while maintaining metabolic stability against brain-specific enzymatic pathways [30] [31].

Blood-Brain Barrier Permeation Enhancement

The compound's molecular weight of 183.17 g/mol falls within the optimal range for passive diffusion across the blood-brain barrier, while the trifluoromethyl substituent provides the lipophilic character necessary for transcellular transport [24] [31]. Computational analyses demonstrate that derivatives incorporating this scaffold achieve brain-to-plasma ratios exceeding 0.3, indicating substantial CNS distribution [24] [32].

Table 3: CNS Penetration Properties of Trifluoromethyl-Containing Pharmacophores

| Parameter | 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | Standard CNS Drugs | Reference Range |

|---|---|---|---|

| LogP | 1.8-2.4 [29] | 1.5-3.0 [31] | Optimal: 1.0-3.5 |

| Polar Surface Area | 46.2 Ų [29] | 40-90 Ų [31] | CNS: <90 Ų |

| Brain/Plasma Ratio | 0.29-0.35 [24] | 0.1-1.0 [31] | Therapeutic: >0.1 |

| P-glycoprotein Efflux | Low [29] | Variable [31] | Preferred: Low |

The amino functionality provides opportunities for neurotransmitter receptor binding through ionic interactions with key residues in ligand-gated ion channels and G-protein coupled receptors [29] [30]. The cyclohexanol core offers conformational rigidity that enhances selectivity for specific receptor subtypes while maintaining sufficient flexibility for induced-fit binding mechanisms [24] [33].

Neuropharmacological Target Engagement

Research demonstrates that CNS-active compounds incorporating 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffolds exhibit enhanced potency against key neuropharmacological targets including TRPA1 channels, acetylcholinesterase, and neurotransmitter transporters [24] [29]. The trifluoromethyl group's influence on molecular electronics facilitates selective modulation of ion channel conductance and enzyme active sites critical for neurological function [30] [26].

The compound's stability against neuronal oxidative stress provides sustained pharmacological activity within the CNS environment, with enhanced resistance to metabolic degradation by cytochrome P450 enzymes and monoamine oxidases [34] [35]. This metabolic stability translates to improved therapeutic efficacy with reduced dosing frequency requirements for neurological applications [30] [26].